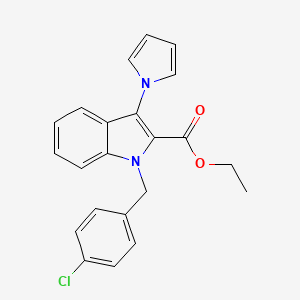

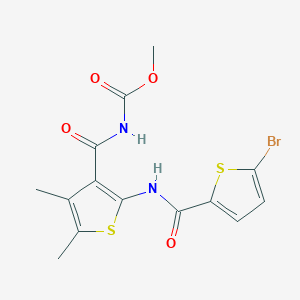

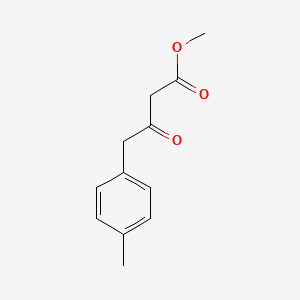

ethyl 1-(4-chlorobenzyl)-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 1-(4-chlorobenzyl)-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate, also known as 4-chlorobenzyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate, is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 135-136°C and a molecular weight of 301.7 g/mol. It is soluble in ethanol and dimethyl sulfoxide, and slightly soluble in water. This compound has been used in the synthesis of various molecules, such as 2-chloro-4-methyl-3-thiophenecarboxylic acid, 2-chloro-4-methyl-3-thiophenecarboxylic acid ethyl ester, and 1-methoxy-3-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid.

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

An Expedient Phosphine-catalyzed [4 + 2] Annulation : This research demonstrates the utility of ethyl 2-methyl-2,3-butadienoate in [4 + 2] annulation reactions, expanding the reaction scope and providing insights into the synthesis of highly functionalized tetrahydropyridines, showcasing the compound's versatility in organic synthesis Zhu, X.-F., Lan, J., & Kwon, O. (2003). Journal of the American Chemical Society.

Reaction with Hydrazines : Ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate reacted with substituted hydrazines, leading to regioisomeric 3- and 5-substituted pyrazoles, indicating the compound's reactivity and potential for producing pyrazole derivatives Mikhed’kina, E. I., Bylina, O. S., Mel’nik, I. I., & Kozhich, D. T. (2009). Russian Journal of Organic Chemistry.

Photophysical Studies

Photophysical Behavior of Novel Derivatives : The photophysical properties of a new 4-aza-indole derivative were studied in different solvents, showing reverse solvatochromism and high quantum yield, suggesting applications in bio- or analytical sensors and optoelectronic devices Bozkurt, E., & Doğan, Ş. D. (2018). Research on Chemical Intermediates.

Applications in Material Science

Efficient Synthesis of Pyrazolo[3,4-b]pyridine Products : A method was developed for synthesizing novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation, useful in the preparation of N-fused heterocycle products, highlighting the compound's potential in material science applications Ghaedi, A., Bardajee, G., Mirshokrayi, A., Mahdavi, M., Shafiee, A., & Akbarzadeh, T. (2015). RSC Advances.

Spectroscopic and Quantum Chemical Studies

Spectroscopic and Quantum Chemical Correlation : This study focused on the structural evaluation, chemical reactivity, and non-linear optical property investigation of chalcone derivatives with a pyrrole moiety, showcasing the potential for non-linear optical applications and providing a deeper understanding of the compound's electronic properties Singh, R. N., Rawat, P., Baboo, V., & Kumar, Y. (2015). Journal of Molecular Structure.

Propriétés

IUPAC Name |

ethyl 1-[(4-chlorophenyl)methyl]-3-pyrrol-1-ylindole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN2O2/c1-2-27-22(26)21-20(24-13-5-6-14-24)18-7-3-4-8-19(18)25(21)15-16-9-11-17(23)12-10-16/h3-14H,2,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODQVGMZWGIRFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1-(4-chlorobenzyl)-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/no-structure.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2655683.png)

![4-((3,5-dimethylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2655688.png)

![2-cyclohexyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2655691.png)

![2-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine](/img/structure/B2655695.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2655698.png)